molecular formula C31H48I2N2O3 B15193378 Tilorone bis(propyl iodide) CAS No. 93418-46-3

Tilorone bis(propyl iodide)

Cat. No.: B15193378
CAS No.: 93418-46-3
M. Wt: 750.5 g/mol
InChI Key: RYGLXWNRWDJGQZ-UHFFFAOYSA-L
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Description

Tilorone bis(propyl iodide) is a derivative of tilorone, a broad-spectrum antiviral agent. Tilorone itself is known for its ability to induce interferon production, which plays a crucial role in the body’s immune response to viral infections . Tilorone bis(propyl iodide) is a modified version of this compound, designed to enhance its antiviral properties and potentially broaden its applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tilorone bis(propyl iodide) typically involves the modification of the parent compound, tilorone. One common method includes the reaction of tilorone with propyl iodide under specific conditions to introduce the propyl iodide groups. The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of tilorone bis(propyl iodide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Tilorone bis(propyl iodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Propyl iodide, potassium carbonate, and DMF.

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions primarily yield tilorone bis(propyl iodide), while hydrolysis can lead to the formation of tilorone and propyl alcohol .

Scientific Research Applications

Tilorone bis(propyl iodide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying substitution reactions.

    Biology: Investigated for its potential to induce interferon production and modulate immune responses.

    Medicine: Explored for its antiviral properties, particularly against emerging viral infections.

Mechanism of Action

The mechanism of action of tilorone bis(propyl iodide) involves the activation of innate immunity pathways, such as the RIG-I-like receptor pathway. This activation leads to the induction of interferon production, which in turn activates a cellular antiviral response. The compound binds to viral RNA sensors, triggering a cascade of immune responses that inhibit viral replication and spread .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tilorone bis(propyl iodide) is unique due to its enhanced antiviral properties compared to the parent compound, tiloroneAdditionally, its ability to induce interferon production makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

93418-46-3

Molecular Formula

C31H48I2N2O3

Molecular Weight

750.5 g/mol

IUPAC Name

2-[7-[2-[diethyl(propyl)azaniumyl]ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethyl-propylazanium;diiodide

InChI

InChI=1S/C31H48N2O3.2HI/c1-7-17-32(9-3,10-4)19-21-35-25-13-15-27-28-16-14-26(24-30(28)31(34)29(27)23-25)36-22-20-33(11-5,12-6)18-8-2;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RYGLXWNRWDJGQZ-UHFFFAOYSA-L

Canonical SMILES

CCC[N+](CC)(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](CC)(CC)CCC.[I-].[I-]

Origin of Product

United States

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